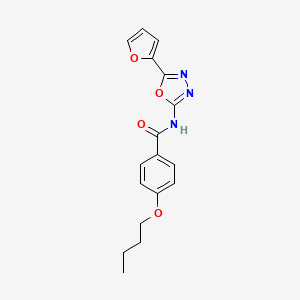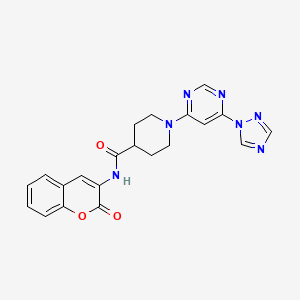
Ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzoyl group, and an ethyl 4-oxobutanoate group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amine group might be involved in acid-base reactions, while the oxobutanoate group could participate in esterification or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amine and ester groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate is a compound of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential for derivatization. Research studies have focused on its synthesis, derivatization, and applications in creating biologically active molecules.
A study by Gao et al. (2011) demonstrates the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, highlighting the potential of such compounds in the development of new therapeutic agents (Gao, W., Liu, J., Jiang, Y., & Li, Y., 2011). Bombarda et al. (1992) explored the synthesis of tetrahydroquinoline derivatives, showcasing the compound's utility in generating a diverse array of chemical structures (Bombarda, C., Erba, E., Gelmi, M., & Pocar, D., 1992). Furthermore, Halim and Ibrahim (2017) conducted a detailed study on the synthesis, density functional theory (DFT) calculations, and nonlinear optical (NLO) properties of novel heteroannulated chromones derived from reactions involving ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate, indicating its potential in materials science (Halim, S. A., & Ibrahim, M., 2017).
Applications in Developing Antimicrobial Agents
The research by Desai et al. (2007) on the synthesis and characterization of new quinazolines as potential antimicrobial agents further illustrates the role of complex quinoline derivatives in the search for new therapeutic compounds (Desai, N., Shihora, P. N., & Moradia, D., 2007). This study, among others, points to the broad applicability of ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate and its derivatives in medicinal chemistry, particularly in the design and synthesis of compounds with potential antibacterial and antifungal activities.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-21(26)13-12-20(25)23-18-10-11-19-17(15-18)9-6-14-24(19)22(27)16-7-4-3-5-8-16/h3-5,7-8,10-11,15H,2,6,9,12-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXUUHPWSXSCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(cyclopropyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2846863.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2846865.png)


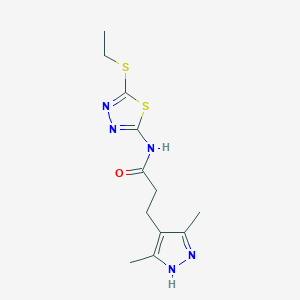
![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)
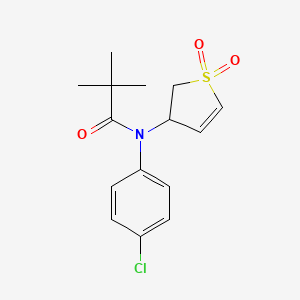
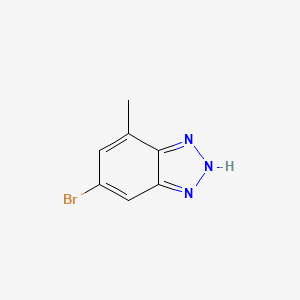
![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)
![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)
